molecular formula C25H28O2S B14476632 1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene CAS No. 72618-90-7

1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene

Cat. No.: B14476632
CAS No.: 72618-90-7
M. Wt: 392.6 g/mol
InChI Key: IZRHGMMVKAQAHZ-UHFFFAOYSA-N
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Description

1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene is an organic compound with the molecular formula C25H28O2S It is characterized by the presence of three benzene rings connected through a central sulfur atom and a 2,2-diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene typically involves the reaction of tribenzyl chloride with 2,2-diethoxyethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the benzene rings.

Scientific Research Applications

1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways involved in inflammation and cancer, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene
  • 2-[(2,2-Diethoxyethyl)sulfanyl]-1,1-diethoxyethane
  • 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane

Uniqueness

1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene is unique due to its three benzene rings connected through a central sulfur atom and a 2,2-diethoxyethyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

72618-90-7

Molecular Formula

C25H28O2S

Molecular Weight

392.6 g/mol

IUPAC Name

[2,2-diethoxyethylsulfanyl(diphenyl)methyl]benzene

InChI

InChI=1S/C25H28O2S/c1-3-26-24(27-4-2)20-28-25(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3

InChI Key

IZRHGMMVKAQAHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

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